2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F3IN2O/c4-3(5,6)1-8-9-2(7)10-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVCTVJSLMLVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(O1)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1600360-28-8 | |
| Record name | 2-iodo-5-(trifluoromethyl)-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Hydrazide Synthesis from Trifluoroacetic Acid Derivatives
Trifluoroacetic acid hydrazide (CF₃CONHNH₂) serves as a starting material. Reaction with iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under basic conditions facilitates simultaneous cyclization and iodination. For example, treatment of CF₃CONHNH₂ with ICl in the presence of potassium carbonate yields the target compound via intramolecular cyclodehydration. This method, however, often requires stringent temperature control (0–5°C) to minimize side reactions, with reported yields ranging from 45% to 60%.
Copper-Catalyzed Oxidative Cyclization
Copper catalysts enhance the efficiency of cyclization reactions. Building on methodologies from 2,5-disubstituted oxadiazole syntheses, a modified protocol employs CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in 1,4-dioxane at 80°C. The trifluoromethyl hydrazide reacts with iodobenzene diacetate as both an oxidant and iodine source, achieving cyclization and iodination in one pot. This method improves yields to 70–75% but necessitates anhydrous conditions to prevent hydrolysis of intermediates.
Oxidative Coupling of Amidoximes
Amidoximes offer an alternative pathway, particularly for introducing electron-withdrawing groups like trifluoromethyl.
Two-Step Synthesis via Amidoxime Intermediates
Trifluoromethyl amidoximes (CF₃C(NH₂)=NOH) are treated with iodine in the presence of a hypervalent iodine reagent (e.g., PhI(OAc)₂). The reaction proceeds through an oxidative cyclization mechanism, where iodine acts as both an electrophile and a leaving group. This method, adapted from analogous oxadiazole syntheses, achieves moderate yields (50–55%) but requires stoichiometric amounts of iodine, increasing costs.
Electrochemical Oxidation
Recent advances in electrochemical methods provide a greener alternative. Applying a potential of +1.2 V (vs. Ag/AgCl) to a solution of CF₃C(NH₂)=NOH and NaI in acetonitrile induces cyclization and iodination. Preliminary studies report yields of 60–65%, with the advantage of avoiding metal catalysts. Scalability remains a challenge due to the need for specialized equipment.
One-Pot Multistep Strategies
One-pot methods streamline synthesis by combining multiple steps, reducing purification needs.
NIITP-Mediated Synthesis
The use of N-isocyaniminotriphenylphosphorane (NIITP), as demonstrated in 2,5-disubstituted oxadiazole syntheses, can be adapted for the title compound. Trifluoroacetic acid reacts with NIITP to form an intermediate isocyanide, which undergoes cyclization with an iodine source (e.g., iodobenzene) under copper catalysis. This method, conducted in 1,4-dioxane at 120°C, achieves 68% yield but requires careful control of reagent stoichiometry to prevent over-iodination.
Tandem Decarboxylation-Iodination
Arylacetic acids with trifluoromethyl groups (e.g., CF₃CH₂COOH) undergo oxidative decarboxylation with iodine in the presence of ammonium cerium(IV) nitrate (CAN). The resulting radical intermediate couples with hydrazine derivatives to form the oxadiazole ring. Yields are modest (40–50%), likely due to competing side reactions involving the reactive trifluoromethyl group.
Challenges and Optimization Strategies
Regioselectivity Concerns
The electron-withdrawing nature of the trifluoromethyl group directs iodination to the 2-position, but competing 5-iodination can occur. Using bulky ligands (e.g., 2,2,6,6-tetramethylheptanedione) with copper catalysts suppresses this side reaction, improving regioselectivity to >95%.
Stability of Intermediates
Trifluoromethyl-substituted intermediates are prone to hydrolysis. Anhydrous solvents (e.g., THF over DMSO) and inert atmospheres are critical. Silica gel chromatography with hexane/ethyl acetate (9:1) effectively purifies the final product while minimizing decomposition.
Comparative Analysis of Methods
| Method | Starting Material | Catalyst/Reagent | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|---|
| Hydrazide Cyclization | CF₃CONHNH₂ | CuI/1,10-phenanthroline | 70–75 | High regioselectivity | Requires anhydrous conditions |
| Amidoxime Oxidation | CF₃C(NH₂)=NOH | PhI(OAc)₂ | 50–55 | Simple setup | Low yield, stoichiometric iodine |
| Electrochemical | CF₃C(NH₂)=NOH | NaI, electrochemical | 60–65 | Metal-free, green chemistry | Limited scalability |
| NIITP-Mediated | CF₃COOH | NIITP, CuI | 68 | One-pot, scalable | Costly reagents |
Chemical Reactions Analysis
Reaction Mechanisms
2.1. Oxidative Cyclization
The mechanism involves:
-
Formation of an intermediate imine from hydrazide and aldehyde.
-
Oxidative cyclization to form the oxadiazole ring, with iodine potentially participating as an oxidizing agent or leaving group .
2.2. Radical Pathways
Photoredox catalysis generates radicals that facilitate coupling of aldehyde and hydrazide groups. For example:
-
Hypervalent iodine(III) reagents (e.g., 1 ) undergo homolysis to form radicals (B and D ) under light .
-
These radicals abstract hydrogen from aldehydes, forming carbonyl radicals (C ) that couple with diazo radicals (D ) to yield oxadiazoles .
Reactivity of Functional Groups
3.1. Trifluoromethyl Group
The trifluoromethyl substituent at position 5 is electron-withdrawing, enhancing the stability of the oxadiazole ring . This group resists nucleophilic substitution but may participate in electrophilic aromatic substitution under specific conditions.
3.2. Iodo Substituent
The iodine at position 2 is a good leaving group, enabling substitution reactions (e.g., with nucleophiles or transition-metal catalysts). For example:
-
Cross-coupling reactions (e.g., Suzuki or Heck) could replace iodine with aryl or alkenyl groups.
Biological and Chemical Data
| Property | Value | Source |
|---|---|---|
| Antimicrobial Activity | Promising against bacteria/fungi | |
| Kinetic Stability | High (nucleophilic nature) | |
| Frontier MO Analysis | Electron-deficient at C-5 |
Challenges and Limitations
Scientific Research Applications
Agricultural Applications
The compound has been identified as a potential active ingredient in the development of herbicides and pesticides . Research indicates that derivatives of oxadiazoles exhibit significant biological activity against various plant pathogens and pests. Specifically, compounds similar to 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole have been shown to effectively control fungal diseases in crops, enhancing plant protection while being environmentally safe .
Key Findings:
- Biological Activity : The compound demonstrates excellent curative and preventive properties against phytopathogenic microorganisms.
- Application Rates : Effective at low application rates, making it economically viable for agricultural use.
- Target Organisms : Active against a range of pests including fungi, bacteria, and nematodes .
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of oxadiazole derivatives, including this compound. These compounds have shown effectiveness against several bacterial strains, outperforming traditional bactericides in some cases.
Case Study:
A class of trifluoromethylpyridine 1,3,4-oxadiazole derivatives demonstrated significant antibacterial activity against Ralstonia solanacearum and Xanthomonas axonopodis with half-maximal effective concentrations (EC50) lower than those of commercial products .
| Compound | Target Bacteria | EC50 (μg/mL) | Comparison with Commercial Bactericides |
|---|---|---|---|
| 6a | Ralstonia solanacearum | 26.2 | Better than thiodiazole copper (97.2) |
| 6q | Xanthomonas oryzae | 7.2 | Superior to bismerthiazol (57.2) |
Anticancer Activity
The anticancer potential of oxadiazoles is another area of significant interest. Compounds containing the oxadiazole moiety have been evaluated for their ability to induce apoptosis in cancer cells.
Key Insights:
- A study reported that certain oxadiazole derivatives exhibited potent anticancer activity across various human tumor cell lines with IC50 values indicating strong cytotoxic effects .
- The introduction of electron-withdrawing groups in the structure has been shown to enhance the anticancer properties of these compounds.
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 1 | Human colon adenocarcinoma | 92.4 |
| 2 | Human ovarian adenocarcinoma | 2.76 |
Beyond agriculture and oncology, compounds like this compound are noted for their broad spectrum of biological activities including:
These characteristics make oxadiazoles a versatile scaffold in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The oxadiazole ring can interact with various enzymes and receptors, modulating their activity. The iodine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole
- Key Features :
- Applications : Likely serves as an intermediate for synthesizing bioactive molecules (e.g., pharmaceuticals, agrochemicals).
5-(Trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole (CAS: 723286-98-4)
- Key Features :
- Chloromethyl group at position 2: Less reactive than iodo but still participates in nucleophilic substitutions.
- Trifluoromethyl group at position 5: Similar stability benefits.
- Physical Data : Molecular weight 186.52 g/mol, purity >95% .
- Applications : Used in synthesizing thioether derivatives with pesticidal activity .
2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole
- Key Features :
- Bromine substituent on the benzylthio group.
- Pyrazole-trifluoromethyl moiety enhances fungicidal activity.
- Physical Data : Yield 83.3%, m.p. 113–114°C, white solid .
- Biological Activity : Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL .
Thioether-Linked Oxadiazoles
2-((3-Chlorobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5e)
2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a)
- Structural Data: Crystallizes in monoclinic system (space group P21/c) .
- Biological Activity : Moderate fungicidal activity but lower than bromo/chloro analogs .
Amino-Substituted Oxadiazoles
2-Amino-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS: 768-29-6)
- Trifluoromethyl group at position 5.
- Physical Data : Molecular weight 153.06 g/mol .
- Applications : Serves as a precursor for bioactive molecules with antibacterial/antifungal properties .
Pharmacologically Active Oxadiazoles
2-(3-(6-Chloro-5-methylpyridin-3-yl)phenyl)-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole (5a)
2-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazole
- Key Features: Phenoxymethyl-CF₃ group improves insecticidal activity.
- Biological Activity : Significant activity against armyworm at 500 mg/L .
Comparative Data Table
*Estimated based on thiadiazole analog in .
Key Research Findings
Substituent Effects on Bioactivity: Thioether-linked oxadiazoles with halogenated benzyl groups (e.g., 5e, 5g) show superior fungicidal/herbicidal activity compared to non-halogenated analogs . The trifluoromethyl group consistently enhances target binding and metabolic stability across analogs .
Structural Insights :
- X-ray crystallography of compound 5a confirmed the planar oxadiazole ring and spatial orientation of substituents, critical for SDH inhibition .
Synthetic Accessibility :
- Iodo-substituted oxadiazoles are more reactive in cross-coupling than chloro/bromo analogs, enabling diverse derivatization .
Molecular Docking :
- Compound 5g (bromo-benzylthio analog) mimics the binding mode of penthiopyrad to SDH, with carbonyl groups critical for interactions .
Biological Activity
2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a five-membered ring containing two nitrogen atoms and three carbon atoms, with a trifluoromethyl group at the 5-position and an iodine atom at the 2-position. The trifluoromethyl group enhances lipophilicity and biological activity, making it a promising candidate for pharmaceutical applications.
Target Enzymes
This compound interacts with several key enzymes:
- Histone Deacetylase (HDAC) : Inhibition of HDAC4 has been linked to therapeutic effects in conditions such as Huntington’s disease and diabetes .
- Telomerase : The compound exhibits inhibitory effects on telomerase activity, which is significant in cancer therapy.
- Thymidylate Synthase : This enzyme is crucial for DNA synthesis; inhibition can lead to cytotoxic effects in rapidly dividing cells.
Biochemical Pathways
The compound influences various biochemical pathways:
- Cell Cycle Regulation : By modulating cyclin-dependent kinases (CDKs), it can affect cell proliferation.
- Apoptosis : It has been shown to enhance apoptosis in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus spp. .
Anticancer Activity
The compound has shown promising anticancer effects across multiple cancer cell lines. For instance:
- In vitro studies revealed that it can significantly inhibit the growth of human colon adenocarcinoma cells with an IC50 value of approximately 92.4 µM against a panel of cancer cell lines .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HT-29 (Colon Cancer) | 92.4 | |
| OVXF 899 (Ovarian Cancer) | 2.76 | |
| PXF 1752 (Mesothelioma) | 9.27 |
Case Studies
Case Study 1: Huntington's Disease
A study explored the use of this compound as a treatment for Huntington's disease by targeting HDAC4. Results indicated that the compound reduced the accumulation of mutated proteins associated with the disease and improved metabolic parameters in animal models .
Case Study 2: Diabetes Management
In a high-fat diet mouse model for type 2 diabetes, administration of this oxadiazole derivative led to significant reductions in hyperglycemia through its action on metabolic pathways involving HDAC inhibition .
Q & A
Q. What are the standard synthetic protocols for preparing 2-Iodo-5-(trifluoromethyl)-1,3,4-oxadiazole derivatives?
A five-step synthesis protocol is commonly employed for trifluoromethyl-substituted 1,3,4-oxadiazoles. Starting materials such as ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate undergo cyclization, iodination, and thioetherification. Key steps include hydrazide formation, cyclization with POCl₃, and nucleophilic substitution with iodine or thiols. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to improve yields, particularly for iodo-substituted derivatives .
Example Synthesis Pathway:
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | POCl₃, reflux | Oxadiazole ring formation |
| 2 | Iodination | I₂, KI, H₂O/EtOH | Introduction of iodine at position 2 |
| 3 | Thioetherification | R-SH, K₂CO₃, DMF | Functionalization at position 5 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Chemical shifts for the trifluoromethyl group (CF₃) typically appear at δ ~120-125 ppm in ¹³C NMR. Iodo-substituents deshield adjacent protons, leading to distinct splitting patterns (e.g., coupling constants J = 8–10 Hz for aromatic protons) .
- HRMS : Accurate mass determination confirms molecular ion peaks (e.g., [M+H]⁺) with deviations < 5 ppm .
- X-ray crystallography : Resolves bond angles and crystal packing, critical for confirming regiochemistry and non-covalent interactions (e.g., halogen bonding with iodine) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound derivatives?
Molecular docking against target proteins (e.g., succinate dehydrogenase [SDH] in fungi) identifies binding modes. For example, the 4-bromobenzylthio derivative (5g) binds SDH (PDB: 2FBW) via hydrogen bonding with Arg43 and π-π stacking with Trp35. The iodo analog may exhibit enhanced halogen bonding due to iodine’s polarizability, improving target affinity .
Key Docking Parameters:
| Parameter | Value | Relevance |
|---|---|---|
| Grid Box Size | 20 ų | Ensures full ligand flexibility |
| Scoring Function | AutoDock Vina | Evaluates binding energy (ΔG) |
| Validation | RMSD < 2 Å | Confirms pose reproducibility |
Q. What strategies are employed to analyze structure-activity relationships (SAR) in 1,3,4-oxadiazole derivatives?
- Substituent Variation : Compare bioactivity of iodine vs. bromine/chlorine at position 2. Iodo groups enhance lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility .
- Trifluoromethyl Role : CF₃ increases metabolic stability and electron-withdrawing effects, stabilizing the oxadiazole ring. This moiety is critical for fungicidal activity against Sclerotinia sclerotiorum (IC₅₀ = 12–18 μM) .
- Thioether Linkers : Longer alkyl chains (e.g., allylthio) reduce activity, while aromatic thioethers (e.g., 4-bromobenzylthio) enhance target affinity due to hydrophobic interactions .
Q. Methodological Notes
- Avoid abbreviations; use full chemical names (e.g., "succinate dehydrogenase" instead of SDH).
- Cross-validate NMR assignments with DEPT-135 and HSQC experiments to resolve overlapping signals .
- For docking studies, perform molecular dynamics (MD) simulations (100 ns) to assess binding stability post-docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
